molecular formula C24H18F36N3O6P3 B13434296 Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene

Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene

Cat. No.: B13434296
M. Wt: 1221.3 g/mol
InChI Key: OCYVNAZWWWLIMH-UHFFFAOYSA-N
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Description

Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene is a specialized compound known for its unique chemical structure and properties. It is part of the broader class of phosphazenes, which are compounds containing alternating phosphorus and nitrogen atoms. The perfluorobutoxy groups attached to the phosphazene backbone impart unique characteristics, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with 1H,1H,4H-perfluorobutanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with perfluorobutoxy groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to achieve high purity levels required for its applications in various fields .

Chemical Reactions Analysis

Types of Reactions

Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions yield derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the phosphorus atom .

Scientific Research Applications

Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene involves its interaction with molecular targets through its perfluorobutoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Hexakis(1H,1H,3H-perfluoropropoxy)phosphazene
  • Hexakis(1H,1H,5H-octafluoropentoxy)phosphazene
  • Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene

Uniqueness

Hexakis(1H,1H,4H-perfluorobutoxy)phosphazene is unique due to the specific length and structure of its perfluorobutoxy groups. This imparts distinct physical and chemical properties, such as enhanced stability and specific reactivity patterns, making it suitable for specialized applications .

Properties

Molecular Formula

C24H18F36N3O6P3

Molecular Weight

1221.3 g/mol

IUPAC Name

2,2,4,4,6,6-hexakis(2,2,3,3,4,4-hexafluorobutoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene

InChI

InChI=1S/C24H18F36N3O6P3/c25-7(26)19(49,50)13(37,38)1-64-70(65-2-14(39,40)20(51,52)8(27)28)61-71(66-3-15(41,42)21(53,54)9(29)30,67-4-16(43,44)22(55,56)10(31)32)63-72(62-70,68-5-17(45,46)23(57,58)11(33)34)69-6-18(47,48)24(59,60)12(35)36/h7-12H,1-6H2

InChI Key

OCYVNAZWWWLIMH-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(F)F)(F)F)(F)F)OCC(C(C(F)F)(F)F)(F)F)(OCC(C(C(F)F)(F)F)(F)F)OCC(C(C(F)F)(F)F)(F)F)OCC(C(C(F)F)(F)F)(F)F

Origin of Product

United States

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